

Physical properties of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,3,5-Tetramethylheptane**

Cat. No.: **B14554074**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,2,3,5-Tetramethylheptane**

Introduction

2,2,3,5-Tetramethylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, its physical properties are of significant interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. This guide provides a comprehensive overview of the core physical properties of **2,2,3,5-tetramethylheptane**, detailed experimental protocols for their determination, and an exploration of the relationship between its molecular structure and macroscopic properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Summary of Physical Properties

The key physical properties of **2,2,3,5-tetramethylheptane** are summarized in the table below. This data is crucial for predicting its behavior under various conditions and for its application in experimental and industrial settings.

Physical Property	Value
Molecular Formula	$C_{11}H_{24}$ [1] [2]
Molecular Weight	156.31 g/mol [1] [2]
Boiling Point	174 °C [3]
Density	0.7517 g/cm ³ [3]
Refractive Index	1.4210 [3]
Melting Point	-57.06 °C (estimated) [3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of liquid alkanes like **2,2,3,5-tetramethylheptane**.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces.[\[4\]](#) The capillary method, also known as the Thiele tube method, is a common and efficient technique for determining the boiling point of a small liquid sample.[\[4\]](#)[\[5\]](#)

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heating source (Bunsen burner or heating mantle)

- Mineral oil or other suitable heating fluid

Procedure:

- A small amount of **2,2,3,5-tetramethylheptane** (approximately 0.5 mL) is placed into the small test tube.[5]
- A capillary tube, with its open end down, is inserted into the liquid in the test tube.[5]
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]
- The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[5]
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
- As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[4]
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor pressure of the sample equals the external atmospheric pressure.[4]

Determination of Density (Vibrating Tube Densitometer)

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For high-precision measurements of liquid densities, a vibrating tube densitometer is often employed.[6]

Apparatus:

- Vibrating tube densitometer
- Syringe for sample injection

- Thermostat for temperature control
- Reference standards (e.g., dry air and pure water)

Procedure:

- The instrument is calibrated using two standards of known density, typically dry air and deionized water.
- The U-shaped tube within the densitometer is set to vibrate at its natural frequency.
- A precise volume of **2,2,3,5-tetramethylheptane** is injected into the tube using a syringe, ensuring no air bubbles are present.
- The temperature of the sample is controlled by the integrated thermostat.
- The change in the oscillation frequency of the tube due to the mass of the sample is measured.
- The instrument's software then calculates the density of the sample based on the calibration and the measured frequency change. This method allows for highly accurate and reproducible density measurements.[\[6\]](#)

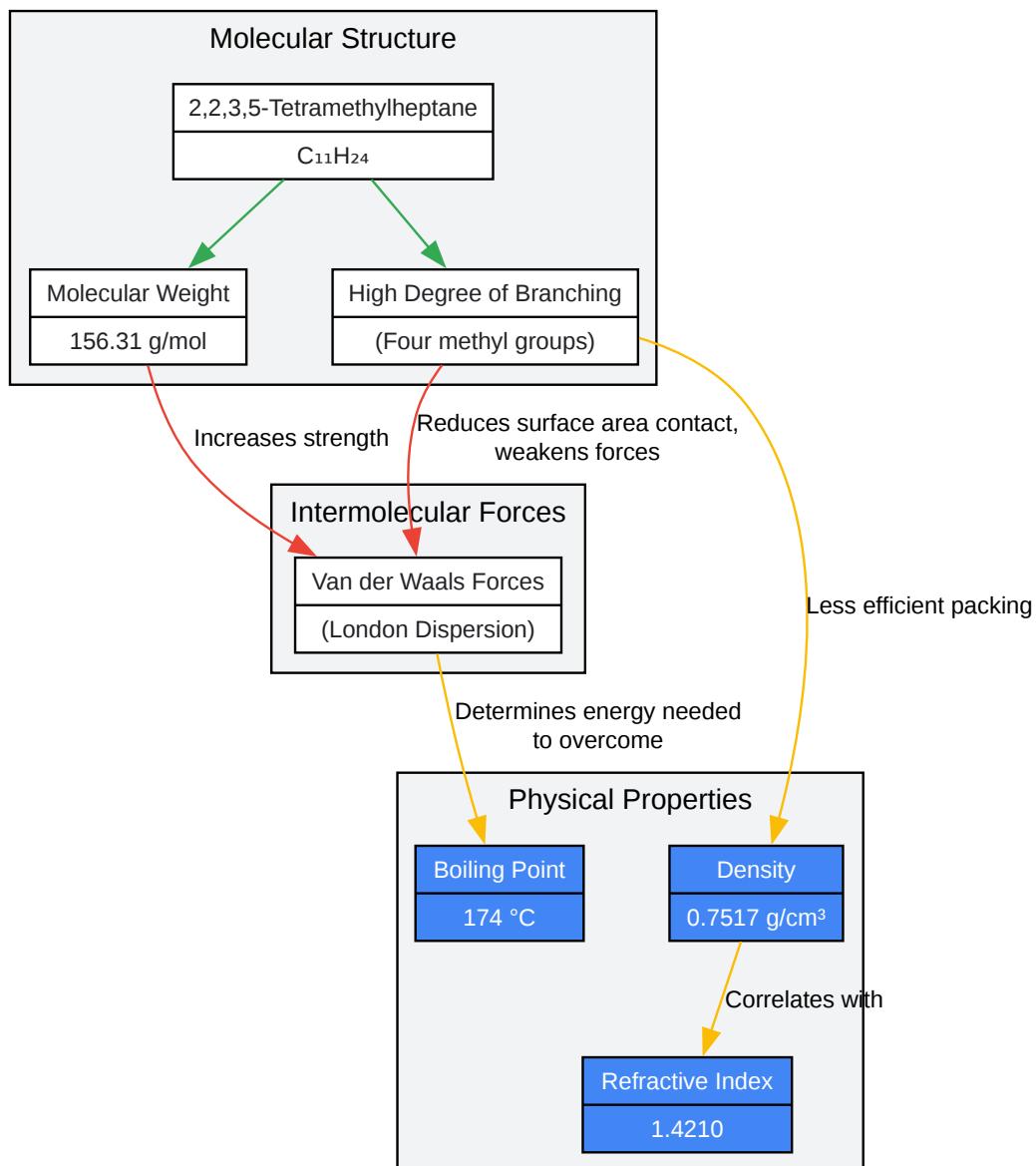
Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.[\[7\]](#) The Abbe refractometer is a common instrument for this purpose.[\[8\]](#)

Apparatus:

- Abbe Refractometer
- Light source (typically a sodium D line source, 589 nm)[\[7\]](#)
- Dropper or pipette
- Thermostated water bath

- Solvent for cleaning (e.g., acetone or ethanol)
- Lens paper


Procedure:

- The prisms of the refractometer are cleaned with a suitable solvent and lens paper.[9]
- The instrument is calibrated using a standard of known refractive index, such as distilled water.
- A few drops of **2,2,3,5-tetramethylheptane** are placed on the surface of the lower prism using a dropper.[9]
- The two prisms are closed and locked together, spreading the liquid into a thin film.[8]
- The light source is positioned to illuminate the prisms.
- While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.[9]
- The compensator knob is adjusted to eliminate any color fringes and sharpen the borderline between the light and dark areas.
- The main adjustment knob is then used to bring the borderline exactly onto the crosshairs in the eyepiece.
- The refractive index is read directly from the instrument's scale.
- The temperature should be recorded, as the refractive index is temperature-dependent. If the measurement is not at the standard 20°C, a correction is applied.[7][9]

Structure-Property Relationships

The physical properties of **2,2,3,5-tetramethylheptane** are a direct consequence of its molecular structure. The following diagram illustrates the logical relationships between its structural features and its key physical properties.

Structure-Property Relationship of 2,2,3,5-Tetramethylheptane

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3,5-Tetramethylheptane | C11H24 | CID 545795 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,2,3,5-tetramethylheptane [chemicalbook.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. athabascau.ca [athabascau.ca]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 2,2,3,5-Tetramethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14554074#physical-properties-of-2-2-3-5-tetramethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com